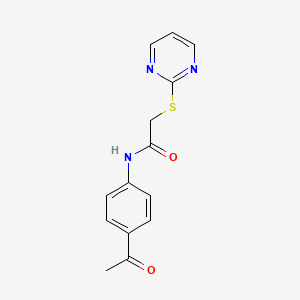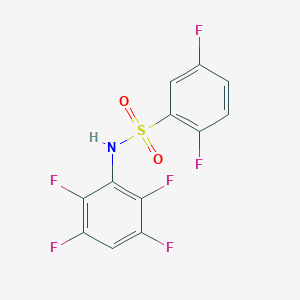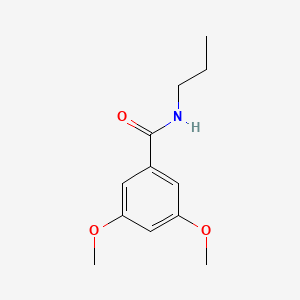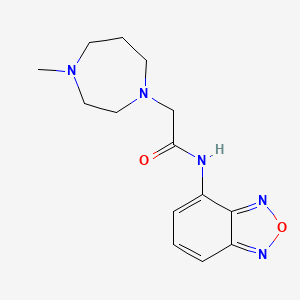![molecular formula C19H25N3O2S B14931755 1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B14931755.png)
1-(Pyridin-4-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridylmethyl intermediate: This can be achieved by reacting 4-pyridylmethyl chloride with a suitable base.
Sulfonylation: The intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Piperazine coupling: Finally, the sulfonylated intermediate is coupled with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.
Substitution: The pyridyl and sulfonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridyl or sulfonyl moieties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE would depend on its specific biological target. Generally, compounds of this type might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of the pyridyl and sulfonyl groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Pyridylmethyl)piperazine: Lacks the sulfonyl group, potentially less active in certain biological assays.
4-[(2,4,5-Trimethylphenyl)sulfonyl]piperazine: Lacks the pyridyl group, might have different chemical and biological properties.
Uniqueness
1-(4-PYRIDYLMETHYL)-4-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]PIPERAZINE is unique due to the combination of the pyridyl and sulfonyl groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H25N3O2S |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-(pyridin-4-ylmethyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H25N3O2S/c1-15-12-17(3)19(13-16(15)2)25(23,24)22-10-8-21(9-11-22)14-18-4-6-20-7-5-18/h4-7,12-13H,8-11,14H2,1-3H3 |
Clé InChI |
NEYXMKGPUGSNLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)

![propan-2-yl 2-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14931703.png)

![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14931713.png)
methanone](/img/structure/B14931715.png)
methanone](/img/structure/B14931720.png)
![13-cyclopropyl-6-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14931721.png)
![2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14931728.png)
![6-[(2,6-Diethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14931734.png)


![3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14931766.png)
